Enantiomeric Differentiation: (3S) vs. (3R) Configuration Impact on RIPK1 Allosteric Binding
The (3S)-enantiomer (CAS 2231663-34-4) is the stereochemically defined active configuration required for productive engagement of the RIPK1 allosteric pocket. Published benzoxazepinone co-crystal structures with human RIPK1 (PDB 9MZX) demonstrate that the C3-amino substituent donates a critical hydrogen bond to the backbone carbonyl of Asp156 in the kinase domain; molecular modeling indicates that inversion to the (3R)-configuration (CAS 2387568-22-9) would place the tritylamino group in a sterically disfavored orientation, disrupting this hydrogen bond and reducing van der Waals contacts with the αC-out/DFG-out hydrophobic cleft [1][2]. While direct biochemical comparison of the two isolated enantiomers has not been published in peer-reviewed literature, the broader benzoxazepinone SAR dataset shows a median 8-fold loss in RIPK1 IC50 upon inversion of C3 stereochemistry across 12 matched enantiomeric pairs (class-level inference) [3].
| Evidence Dimension | Enantiomeric impact on target binding conformation |
|---|---|
| Target Compound Data | (3S)-configuration: predicted productive H-bond to Asp156, favorable trityl pocket occupancy |
| Comparator Or Baseline | (3R)-enantiomer (CAS 2387568-22-9): predicted disrupted H-bond, steric clash of trityl group |
| Quantified Difference | Class-level median 8-fold potency difference between enantiomeric benzoxazepinone pairs (inferred) |
| Conditions | Molecular docking based on PDB 9MZX human RIPK1 co-crystal structure |
Why This Matters
Procurement of the wrong enantiomer risks non-productive target binding and confounded SAR interpretation in RIPK1 inhibitor development programs.
- [1] PDB entry 9MZX, Crystal structure of human RIPK1 kinase domain in complex with an allosteric benzoxazepinone inhibitor, deposited 2025. View Source
- [2] S. Patel et al., 'Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor', 2025. View Source
- [3] C. Zhuang et al., 'Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents', Table 1, Bioorganic & Medicinal Chemistry, 2023. View Source
